2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one
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Overview
Description
2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one is a complex organic compound with a unique structure that combines a benzo[b]furan core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 3,5-dimethylpiperidyl group: This can be done through nucleophilic substitution reactions.
Final functionalization: Hydroxylation and other modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H29NO5/c1-15-9-16(2)13-26(12-15)14-20-21(27)7-6-19-24(28)23(31-25(19)20)11-17-10-18(29-3)5-8-22(17)30-4/h5-8,10-11,15-16,27H,9,12-14H2,1-4H3/b23-11- |
InChI Key |
KSDNAWGLLRTINZ-KSEXSDGBSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O)C |
Origin of Product |
United States |
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